3'-Methyl-3'-deoxycytidine
Overview
Description
3’-Methyl-3’-deoxycytidine is a modified nucleoside analog derived from cytidine It is characterized by the absence of a hydroxyl group at the 3’ position and the presence of a methyl group at the same position
Scientific Research Applications
3’-Methyl-3’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA methylation and its effects on gene expression.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The key prerequisite of the therapeutic action of these analogues is their incorporation into DNA . Once incorporated into DNA, some analogues lead to premature chain termination after insertion of another nucleotide triphosphate. This non-terminal position of the analogue, referred to as masked chain termination, inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .
The pharmacokinetics and drug distribution of these analogues are key parameters because adequate therapeutic drug levels are required to eliminate cancer cells in all anatomic compartments . The plasma half-life of some analogues in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Safety and Hazards
Future Directions
The future directions for the study of 3’-Methyl-3’-deoxycytidine and other DNA methyltransferase inhibitors are promising. They have been a mainstay in the treatment of higher-risk myelodysplastic syndromes . The field is likely to continue exploring the role of DNA methylation in various biological processes and diseases .
Biochemical Analysis
Biochemical Properties
3’-Methyl-3’-deoxycytidine can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a substrate for certain methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes can recognize and bind to 3’-Methyl-3’-deoxycytidine, leading to its methylation. The nature of these interactions is typically non-covalent and involves hydrogen bonding and van der Waals forces .
Cellular Effects
The presence of 3’-Methyl-3’-deoxycytidine in cellular RNAs can significantly influence their biogenesis, stability, and function . It can affect cell function by influencing gene expression, possibly through its impact on the structure and stability of RNA molecules . For example, the presence of 3’-Methyl-3’-deoxycytidine in tRNAs can impair cytoplasmic and mitochondrial translation, leading to functional consequences such as reduced stem cell pluripotency and impaired mitochondrial function .
Molecular Mechanism
At the molecular level, 3’-Methyl-3’-deoxycytidine exerts its effects primarily through its interactions with RNA molecules and the enzymes that modify them . For instance, it can serve as a substrate for methyltransferases, leading to the formation of 3-methylcytidine (m3C) in RNA . This modification can influence the structure of the RNA molecule, potentially affecting its interactions with other biomolecules and its overall function .
Temporal Effects in Laboratory Settings
The effects of 3’-Methyl-3’-deoxycytidine can change over time in laboratory settings. For instance, its incorporation into RNA molecules can lead to changes in RNA stability and function over time
Metabolic Pathways
3’-Methyl-3’-deoxycytidine is involved in several metabolic pathways. It can be metabolized by various enzymes, including methyltransferases and deaminases . These enzymes can modify 3’-Methyl-3’-deoxycytidine, leading to changes in its structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3’-deoxycytidine typically involves the methylation of 3’-deoxycytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of 3’-Methyl-3’-deoxycytidine may involve large-scale methylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-3’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles such as hydroxide ions or amines can replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed:
Oxidation: Formation of 3’-methyl-3’-deoxyuridine.
Reduction: Formation of 3’-methyl-3’-deoxycytidine derivatives.
Substitution: Formation of various substituted cytidine analogs.
Comparison with Similar Compounds
2’-Deoxycytidine: Lacks the methyl group at the 3’ position and is a natural nucleoside involved in DNA synthesis.
5-Aza-2’-deoxycytidine: Contains a nitrogen atom at the 5’ position and is used as a DNA methyltransferase inhibitor in cancer therapy.
3’-Deoxycytidine: Similar to 3’-Methyl-3’-deoxycytidine but without the methyl group.
Uniqueness: 3’-Methyl-3’-deoxycytidine is unique due to the presence of the methyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other cytidine analogs. This modification can enhance its stability and efficacy as a therapeutic agent.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFLVJHTKMCKMC-SQEXRHODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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